molecular formula C17H13FN2O3 B11461206 methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate CAS No. 1020242-42-5

methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate

Cat. No.: B11461206
CAS No.: 1020242-42-5
M. Wt: 312.29 g/mol
InChI Key: QLQFAQUDIPBBOG-UHFFFAOYSA-N
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Description

Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate typically involves the condensation of an indazole derivative with a fluorophenyl ketone. One common method involves the reaction of 1H-indazole-3-carboxylic acid with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate
  • Methyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate
  • Methyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-indazole-3-carboxylate

Uniqueness

Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. Fluorine atoms are known to influence the lipophilicity and electronic properties of compounds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles .

Biological Activity

Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, synthesis, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C₁₆H₁₃FN₂O₂, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Its structure features an indazole ring, a carboxylate group, and a 4-fluorophenyl substituent. This unique configuration enhances its interaction profile with biological targets.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The common method includes the reaction of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene under controlled conditions to optimize yield and purity.

Anti-inflammatory and Analgesic Properties

Research indicates that indazole derivatives exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain management. this compound has shown promise in this area, suggesting potential therapeutic applications for conditions involving inflammation.

Interaction with Cannabinoid Receptors

Studies have demonstrated that this compound can bind to cannabinoid receptors (CB1), which are integral in mediating psychoactive effects. This interaction suggests potential applications in cannabinoid pharmacology, particularly in developing treatments for pain and mood disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related indazole derivatives. For instance:

  • Study on Anti-inflammatory Effects : A study found that derivatives similar to this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models.
  • Cannabinoid Receptor Binding : Another research effort highlighted the binding affinity of this compound to CB1 receptors, indicating its potential as a psychoactive agent. The physiological responses observed in these studies warrant further exploration into its therapeutic viability.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
Methyl 1H-indazole-3-carboxylateStructureBasic indazole structure without fluorinated substituent
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylateStructureContains a benzyl group instead of a ketoethyl moiety
Indole derivativesStructureBroader class with diverse biological activities

Uniqueness : this compound stands out due to its specific fluorinated phenyl substituent combined with an oxoethyl group, enhancing its interaction profile compared to other indazoles or indoles lacking these features.

Properties

CAS No.

1020242-42-5

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]indazole-3-carboxylate

InChI

InChI=1S/C17H13FN2O3/c1-23-17(22)16-13-4-2-3-5-14(13)20(19-16)10-15(21)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3

InChI Key

QLQFAQUDIPBBOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C2=CC=CC=C21)CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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